A Technical Guide to the Structure Elucidation of 2-amino-N-methyl-4-(methylsulfonyl)benzamide
A Technical Guide to the Structure Elucidation of 2-amino-N-methyl-4-(methylsulfonyl)benzamide
Introduction
The unambiguous determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research.[1] For novel compounds or those synthesized for specific applications, structure elucidation is not merely a characterization step but a critical validation of identity, purity, and potential function. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 2-amino-N-methyl-4-(methylsulfonyl)benzamide, a substituted aromatic compound featuring primary amine, secondary amide, and sulfone functional groups.
As a Senior Application Scientist, this document is structured to reflect not just the "what" but the "why" of the analytical strategy. The narrative follows a logical progression, beginning with the determination of the molecular formula and proceeding through the identification of functional groups to the final, detailed assembly of the covalent framework using advanced spectroscopic techniques. Each step is designed to be self-validating, where the data from one experiment provides a hypothesis that is rigorously tested by the next.[2]
Overall Analytical Workflow
A multi-technique approach is indispensable for comprehensive structure elucidation.[3] Our strategy integrates high-resolution mass spectrometry (HRMS) for elemental composition, Fourier-transform infrared (FT-IR) spectroscopy for functional group identification, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to map the precise connectivity of every atom.[4]
Caption: A logical workflow for structure elucidation.
Part 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before attempting to assemble a structure, we must first know its constituent parts. HRMS provides the most accurate method for determining a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to a very high degree of precision (typically < 5 ppm). This allows for the calculation of a unique molecular formula, which is the foundational piece of data upon which all subsequent interpretations will be built. For a molecule like the target compound, which contains sulfur and multiple nitrogen atoms, positive-ion electrospray ionization (ESI) is an effective method.[5][6]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ionization mode (+ESI). The acidic mobile phase will facilitate protonation, primarily at the amino group, to form the [M+H]⁺ ion.
-
Mass Analysis: Acquire the mass spectrum over a range of m/z 100-500 using a Time-of-Flight (TOF) analyzer.
-
Data Processing: Determine the m/z of the most abundant ion (the [M+H]⁺ peak) and use the instrument's software, which contains a library of elemental masses, to calculate the most probable elemental composition.
Predicted Data & Interpretation
The chemical name 2-amino-N-methyl-4-(methylsulfonyl)benzamide corresponds to a molecular formula of C₉H₁₂N₂O₃S. The expected HRMS data is summarized below.
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₂N₂O₃S |
| Monoisotopic Mass (M) | 228.0569 g/mol |
| Observed Ion ([M+H]⁺) | 229.0647 m/z |
| Degree of Unsaturation | 5 |
The degree of unsaturation (calculated from the formula) of 5 is consistent with a substituted benzene ring (4 units) and one carbonyl group (1 unit), providing the first check of our hypothesis.
Part 2: Functional Group Identification via FT-IR Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate. For our target compound, we expect to see clear evidence of the N-H bonds in the primary amine and secondary amide, the C=O bond of the amide, and the S=O bonds of the sulfone.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is automatically subtracted from the sample spectrum.
Predicted Data & Interpretation
The expected vibrational frequencies provide a distinct fingerprint confirming the presence of the key functional groups.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3450 & ~3350 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂)[7] |
| ~3300 | N-H Stretch | Secondary Amide (-C(O)NH-)[7] |
| ~1640 | C=O Stretch | Secondary Amide (-C(O)NH-)[9] |
| ~1550 | N-H Bend | Secondary Amide (-C(O)NH-) |
| ~1310 & ~1150 | S=O Asymmetric & Symmetric Stretch | Sulfone (-SO₂-)[8] |
| ~3100-3000 | C-H Stretch | Aromatic Ring |
The presence of these characteristic bands provides strong, direct evidence for the major structural components, validating the information inferred from the name and molecular formula.
Part 3: Connectivity Mapping via NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[3][4] By using a combination of 1D and 2D NMR experiments, we can create a complete map of the carbon-hydrogen framework and establish the connectivity between different functional groups.[11][12][13]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, which is excellent for dissolving amides and ensuring exchangeable protons (NH, NH₂) are visible. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.
-
2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.[14][15] The HMBC experiment is particularly critical as it reveals 2- and 3-bond correlations, which are essential for connecting the molecular fragments.[11]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl groups, and the exchangeable amine/amide protons.
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | ~8.3 | q | 1H | -C(O)NH CH₃ |
| H₃ | ~7.8 | d | 1H | Ar-H (ortho to -SO₂CH₃) |
| H₅ | ~7.7 | dd | 1H | Ar-H (meta to -SO₂CH₃) |
| H₆ | ~6.8 | d | 1H | Ar-H (ortho to -NH₂) |
| Hₙ | ~6.5 | br s | 2H | -NH₂ |
| Hₛ | ~3.2 | s | 3H | -SO₂CH₃ |
| Hₘ | ~2.8 | d | 3H | -NHCH₃ |
Predicted ¹³C NMR & DEPT-135 Data (125 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| C₇ | ~168 | Quaternary | C =O |
| C₂ | ~150 | Quaternary | C -NH₂ |
| C₄ | ~140 | Quaternary | C -SO₂CH₃ |
| C₅ | ~128 | CH | C -H |
| C₃ | ~126 | CH | C -H |
| C₁ | ~118 | Quaternary | C -C(O)NHCH₃ |
| C₆ | ~115 | CH | C -H |
| Cₛ | ~44 | CH₃ | -SO₂C H₃ |
| Cₘ | ~26 | CH₃ | -NHC H₃ |
2D NMR Interpretation: Assembling the Pieces
COSY (¹H-¹H Correlation): The COSY spectrum will reveal proton-proton coupling networks.
-
A strong correlation will be observed between the amide proton (Hₐ, ~8.3 ppm) and the N-methyl protons (Hₘ, ~2.8 ppm), confirming the -NHCH₃ fragment.
-
In the aromatic region, correlations between H₅ and H₆, and a weaker one between H₅ and H₃, will establish their connectivity on the benzene ring.
Caption: Key expected COSY correlations.
HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum directly links each proton to the carbon it is attached to, allowing for unambiguous assignment of all protonated carbons.
-
The signal for H₃ (~7.8 ppm) will correlate with C₃ (~126 ppm).
-
The signal for H₅ (~7.7 ppm) will correlate with C₅ (~128 ppm).
-
The signal for H₆ (~6.8 ppm) will correlate with C₆ (~115 ppm).
-
The signal for Hₛ (~3.2 ppm) will correlate with Cₛ (~44 ppm).
-
The signal for Hₘ (~2.8 ppm) will correlate with Cₘ (~26 ppm).
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the definitive experiment that connects all the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the full structure.
-
Connecting the Amide: The N-methyl protons (Hₘ) will show a crucial correlation to the carbonyl carbon (C₇), and the aromatic proton H₆ will show correlations to the amide-bearing carbon (C₁) and the amine-bearing carbon (C₂). This definitively places the N-methylbenzamide group at position 1 and the amino group at position 2.
-
Placing the Sulfone: The sulfone's methyl protons (Hₛ) will show a strong 2-bond correlation to the carbon they are attached to through the sulfur atom (C₄). Aromatic protons H₃ and H₅ will also show correlations to C₄. This confirms the position of the methylsulfonyl group at C₄.
-
Confirming the Ring Substitution: The full set of correlations from the aromatic protons (H₃, H₅, H₆) to their neighboring carbons (C₁, C₂, C₃, C₄, C₅, C₆) will lock in the 1,2,4-substitution pattern on the benzene ring.
Conclusion
The synergistic application of High-Resolution Mass Spectrometry, FT-IR Spectroscopy, and a comprehensive suite of NMR experiments provides a self-validating and unambiguous pathway to the complete structure elucidation of 2-amino-N-methyl-4-(methylsulfonyl)benzamide. The HRMS establishes the exact elemental formula, FT-IR confirms the presence of all key functional groups, and the detailed 1D and 2D NMR analysis pieces together the molecular puzzle, atom by atom. This rigorous, multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development.
References
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). OMICS International. [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]
-
Butts, C. P., & Jones, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. [Link]
-
Deng, Y., & Sarnes, M. E. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]
-
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
17O NMR of benzamide derivatives: ground state torsion angle does not affect transmission of substituent effect by through. RSC Publishing. [Link]
-
Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]
-
V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]
-
Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry. [Link]
-
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]
-
B. C. Smith. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
2-Amino-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
IR Chart. University of Colorado Boulder. [Link]
-
2-Amino-4-methylbenzamide. PubChem. [Link]
-
2D NMR. EPFL. [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]
-
FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated... ResearchGate. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Sources
- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. omicsonline.org [omicsonline.org]
- 5. hpst.cz [hpst.cz]
- 6. benthamdirect.com [benthamdirect.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. emerypharma.com [emerypharma.com]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. epfl.ch [epfl.ch]
